1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a cyclohexyl group and a but-2-yn-1-yl substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through a multi-step process involving the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot parallel synthesis approach is efficient and allows for the generation of a wide range of 1,3,5-trisubstituted 1,2,4-triazoles . The reaction conditions typically involve the use of mild reagents and solvents, making the process suitable for industrial-scale production.
Chemical Reactions Analysis
1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . Additionally, the compound has applications in the industrial sector, particularly in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes, leading to the disruption of key biochemical processes . For example, it may inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition can result in the modulation of various signaling pathways, ultimately leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as 1,2,4-triazole derivatives . These compounds share a common triazole ring structure but differ in their substituents, which can significantly impact their chemical and biological properties . For instance, fluconazole and anastrozole are well-known 1,2,4-triazole derivatives used as antifungal and anticancer agents, respectively . The unique combination of functional groups in this compound sets it apart from these compounds, providing distinct advantages in certain applications.
Properties
IUPAC Name |
2-but-2-ynyl-4-cyclohexyl-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-4-10-15-13(17)16(11(2)14-15)12-8-6-5-7-9-12/h12H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDHWZFULONGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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